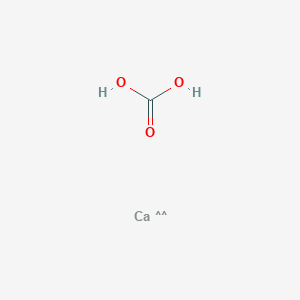

europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium is a rare earth element that is widely used in various fields due to its unique properties. One of the most important applications of europium is in the field of scientific research, where it is used as a fluorescent probe for various biological and biochemical studies.

作用機序

The mechanism of action of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, is based on the phenomenon of energy transfer. When europium complexes are excited with light of a certain wavelength, they absorb the energy and become excited. This excited state is unstable, and the europium complex quickly releases the excess energy in the form of fluorescence. The fluorescence emitted by the europium complex can be detected and measured, providing information on the biological or biochemical process under study.

生化学的および生理学的効果

Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have no known biochemical or physiological effects. They are used solely as probes in scientific research applications and are not intended for use as drugs or therapeutic agents.

実験室実験の利点と制限

Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, have several advantages for lab experiments. They are highly fluorescent, which makes them ideal for studying biological and biochemical processes that involve fluorescence. They also have a long fluorescence lifetime, which allows for time-resolved fluorescence measurements. Additionally, europium complexes have a high quantum yield, which means that they emit a high amount of fluorescence for each photon absorbed. However, europium complexes also have some limitations. They require specialized equipment for detection and measurement, and their fluorescence properties can be affected by factors such as pH and temperature.

将来の方向性

There are several future directions for the use of europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, in scientific research. One direction is the development of europium complexes with improved fluorescence properties, such as increased quantum yield or longer fluorescence lifetime. Another direction is the application of europium complexes in new areas of research, such as single-molecule studies or super-resolution microscopy. Additionally, there is potential for the use of europium complexes in diagnostic applications, such as in vivo imaging or biosensing. Overall, the unique properties of europium complexes make them a promising tool for further scientific research.

Conclusion

In conclusion, europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are valuable tools for scientific research applications. Their fluorescence properties make them ideal for studying biological and biochemical processes, and their unique properties offer potential for future research directions. While there are limitations to their use, the advantages of europium complexes make them a promising tool for further scientific discovery.

合成法

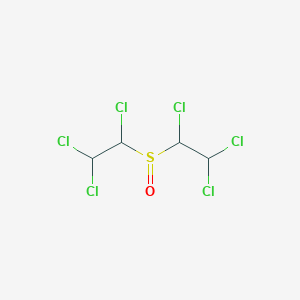

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a europium complex that is synthesized by reacting europium nitrate with 1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting complex is purified by recrystallization.

科学的研究の応用

Europium complexes, including (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, are widely used in various scientific research applications, particularly in the field of fluorescence spectroscopy. Europium complexes are highly fluorescent, and their fluorescence properties can be used to study various biological and biochemical processes. For example, europium complexes can be used as probes to study protein-ligand interactions, enzyme kinetics, and DNA hybridization.

特性

CAS番号 |

14552-19-3 |

|---|---|

製品名 |

europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |

分子式 |

C30H21EuF9O6 |

分子量 |

800.4 g/mol |

IUPAC名 |

europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |

InChIキー |

HBBKOCFKEFXHET-WRAAWFJZSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |

正規SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |

同義語 |

Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)